molecular formula C6H12N2O2 B11727992 Ethyl 3-imino-3-(methylamino)propanoate

Ethyl 3-imino-3-(methylamino)propanoate

Cat. No.: B11727992
M. Wt: 144.17 g/mol
InChI Key: FLGHINHPPHGAKW-UHFFFAOYSA-N
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Description

Ethyl 3-imino-3-(methylamino)propanoate is a chemical compound with the molecular formula C6H12N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both imino and methylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-imino-3-(methylamino)propanoate typically involves multiple steps. One common method starts with the reaction of ethyl 3-(methylamino)propanoate with an appropriate reagent to introduce the imino group. This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-imino-3-(methylamino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

Ethyl 3-imino-3-(methylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-imino-3-(methylamino)propanoate involves its interaction with molecular targets, such as enzymes and receptors. The imino and methylamino groups play a key role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(methylamino)propanoate: Lacks the imino group, resulting in different chemical properties and reactivity.

    Ethyl 3-amino-3-(methylamino)propanoate: Contains an additional amino group, which can alter its biological activity and chemical behavior.

    Ethyl 3-(dimethylamino)propanoate: Features a dimethylamino group instead of the imino group, leading to distinct properties.

Uniqueness

Ethyl 3-imino-3-(methylamino)propanoate is unique due to the presence of both imino and methylamino groups, which confer specific chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-amino-3-methyliminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-3-10-6(9)4-5(7)8-2/h3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGHINHPPHGAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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